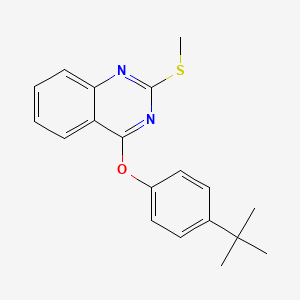

![molecular formula C13H23NO4 B2605442 N-Boc-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 946822-17-9](/img/structure/B2605442.png)

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

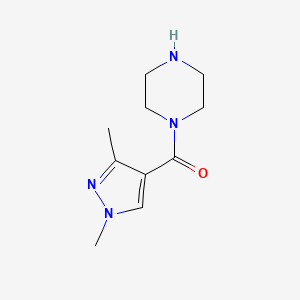

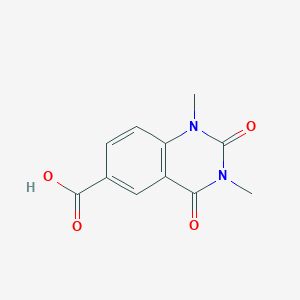

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, also known as Boc-protected spirocyclic amine, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by its spirocyclic structure, which consists of a bicyclic ring system with a spiro center and an amine functional group. The Boc-protected spirocyclic amine is a versatile compound that can be used in various chemical reactions, including asymmetric synthesis, drug discovery, and peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Synthetic Processes:

- The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is a versatile bifunctional synthetic intermediate widely used in synthesizing organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. An efficient synthesis method involves selective deketalization in acidic solution, with acetic acid as the catalyst, improving the yield and reducing reaction time significantly (Zhang Feng-bao, 2006).

- Novel spiro scaffolds, inspired by bioactive natural products, have been designed for drug discovery. These scaffolds contain two amino groups (one Boc-protected) and are positioned as ready-to-use building blocks for potential lead generation libraries. The synthesis involves robust methodologies like RCM (ring-closing metathesis) and bromine-mediated cyclization, showcasing the versatility and potential of spiro compounds in medicinal chemistry (I. D. Jenkins et al., 2009).

Catalysis and Protection Group Applications:

- The N-Boc group, akin to the one in N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is integral in synthetic chemistry for amine protection. A new reagent, Boc-OASUD, has shown efficacy in preparing N-Boc-amino acids without racemization, offering improved stability and practicality compared to traditional reagents (B. L. Maheswara Rao et al., 2017).

- Heteropoly acid H3PW12O40 has been utilized as a highly efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This process demonstrates chemoselectivity and high yields, highlighting the importance of the N-Boc moiety in amine protection and peptide synthesis (A. Heydari et al., 2007).

Material Applications:

- Spiro compounds, similar to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, find applications in material sciences too. For instance, a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene has been synthesized, showing efficacy as a sorbent for azo dyes, demonstrating the role of spiro compounds in environmental chemistry (E. Akceylan et al., 2009).

Eigenschaften

IUPAC Name |

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-10-4-6-13(7-5-10)16-8-9-17-13/h10H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEGZVKQDRMWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

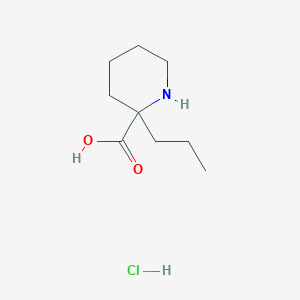

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)

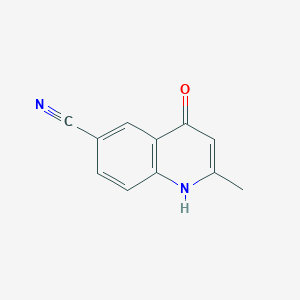

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)

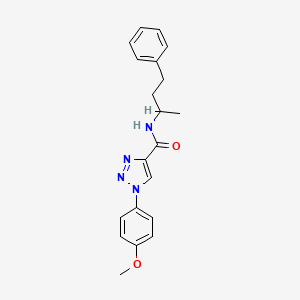

![N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2605365.png)

![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)